molecular formula C19H23N3O4S B457602 methyl 2-[(anilinocarbonyl)amino]-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate

methyl 2-[(anilinocarbonyl)amino]-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate

Cat. No.: B457602
M. Wt: 389.5g/mol
InChI Key: AVAOFKPBADNYGU-UHFFFAOYSA-N
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Description

Methyl 2-[(anilinocarbonyl)amino]-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate is a complex organic compound with a unique structure that includes a thiophene ring, aniline, and diethylamino groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(anilinocarbonyl)amino]-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate typically involves multi-step organic reactions. One common method includes the Mannich reaction, which is a multi-component condensation reaction involving a non-enolizable aldehyde, a primary or secondary amine, and an enolizable carbonyl compound . The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the product, which is essential for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(anilinocarbonyl)amino]-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often include controlled temperature, pressure, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a wide range of products, depending on the functional groups involved.

Scientific Research Applications

Methyl 2-[(anilinocarbonyl)amino]-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-[(anilinocarbonyl)amino]-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways. The exact mechanism depends on the specific application and the biological system involved .

Comparison with Similar Compounds

Properties

Molecular Formula

C19H23N3O4S

Molecular Weight

389.5g/mol

IUPAC Name

methyl 5-(diethylcarbamoyl)-4-methyl-2-(phenylcarbamoylamino)thiophene-3-carboxylate

InChI

InChI=1S/C19H23N3O4S/c1-5-22(6-2)17(23)15-12(3)14(18(24)26-4)16(27-15)21-19(25)20-13-10-8-7-9-11-13/h7-11H,5-6H2,1-4H3,(H2,20,21,25)

InChI Key

AVAOFKPBADNYGU-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)NC2=CC=CC=C2)C(=O)OC)C

Canonical SMILES

CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)NC2=CC=CC=C2)C(=O)OC)C

Origin of Product

United States

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